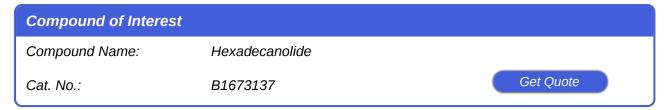


# An In-depth Technical Guide to Hexadecanolide (CAS No: 109-29-5)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Hexadecanolide**, alongside detailed experimental protocols for its synthesis and analysis.

#### **Core Chemical Identity and Properties**

**Hexadecanolide**, with the CAS number 109-29-5, is a macrocyclic lactone also known by synonyms such as 1,16-Hexadecanolactone, Dihydroambrettolide, and Juniperic acid lactone. [1][2] It is a valuable compound in the fragrance and cosmetics industries due to its pleasant, musky odor and emollient properties.[1]

#### **Summary of Chemical and Physical Properties**

The key quantitative data for **Hexadecanolide** are summarized in the table below for ease of reference and comparison.



Property	Value	Reference
CAS Number	109-29-5	[1][2][3]
Molecular Formula	C16H30O2	[1][2][3]
Molecular Weight	254.41 g/mol	[2][4]
Appearance	White to pale yellow solid	[1][3][5]
Odor	Sweet, musky	[3][5]
Melting Point	34-38 °C	[4][6]
Boiling Point	188 °C at 15 mmHg	[7]
Flash Point	> 94 °C (> 201 °F)	[3][8]
Refractive Index	n20/D 1.4680 - 1.4730	[3][4]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether.	[1][6]
Stability	Stable under normal conditions. Combustible.	[6]

### **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **Hexadecanolide** are crucial for reproducible research and development.

## Synthesis of Hexadecanolide: The Story Synthesis

A known method for the synthesis of 16-**Hexadecanolide** was developed by Story. This process involves two primary stages: the synthesis of cyclohexanone peroxides followed by their decomposition.[9]

Stage 1: Synthesis of Cyclohexanone Peroxides

• Catalyst: 70% concentrated perchloric acid in acetonitrile.







• Reagents: 90% concentrated hydrogen peroxide and cyclohexanone in a 2:1 molar ratio.

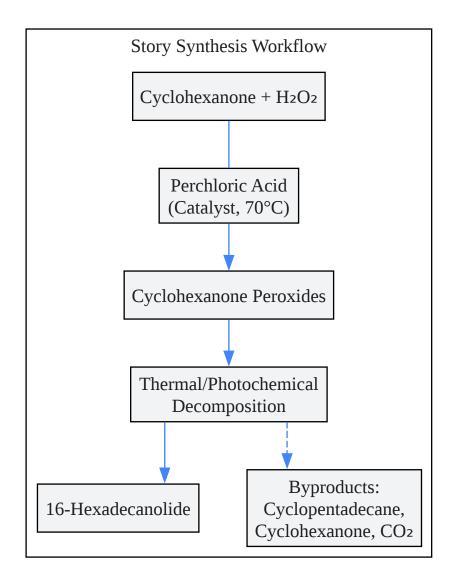
• Temperature: 70 °C.

• Caution: This reaction is potentially hazardous due to the use of highly concentrated and reactive hydrogen peroxide and the corrosive nature of perchloric acid, which can lead to uncontrolled oxidation and significant heat generation.[9]

Stage 2: Decomposition of Cyclohexanone Peroxides

- Method: The synthesized cyclohexanone peroxides undergo thermal or photochemical decomposition.
- Products: This decomposition yields 16-**Hexadecanolide** (15-28% selectivity), cyclopentadecane (28-34%), and cyclohexanone. Carbon dioxide is also produced as a byproduct in the formation of **Hexadecanolide**.[9]





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Story Synthesis of Hexadecanolide.

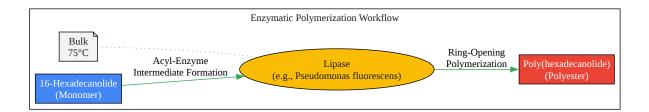
## **Enzymatic Ring-Opening Polymerization of Hexadecanolide**

**Hexadecanolide** can undergo enzymatic ring-opening polymerization to produce polyesters. Lipases, such as that from Pseudomonas fluorescens, have been shown to be effective catalysts for this reaction.[8]

• Enzyme: Lipase (e.g., from Pseudomonas fluorescens).



- Substrate: 16-Hexadecanolide (HDL).
- Conditions: The polymerization is typically carried out in bulk (without a solvent).
- Temperature: A higher polymerization temperature (e.g., 75 °C) can lead to the formation of polymers with higher molecular weights (> 5 x 10³).[8]
- Control: In the absence of the enzyme, the Hexadecanolide monomer remains unchanged.
   [8]



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Lipase-Catalyzed Polymerization.

#### **Analytical Methods for Hexadecanolide**

Accurate determination of the purity and concentration of **Hexadecanolide** is essential. Gas Chromatography (GC) is a common analytical technique for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

- Sample Preparation and Derivatization:
  - Accurately weigh approximately 10 mg of the Hexadecanolide sample into a reaction vial.
  - Add 1 mL of a suitable solvent, such as pyridine.
  - Add 200 μL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide
     (BSTFA) with 1% Trimethylchlorosilane (TMCS), to derivatize the compound for increased



volatility.

- Heat the vial at 60-70 °C for about 30 minutes to complete the derivatization.
- Cool the vial to room temperature before injection.
- GC-FID Conditions:
  - Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 μm film thickness.
  - Carrier Gas: Helium or Hydrogen.
  - Inlet Temperature: 280°C.
  - Injection Volume: 1 μL.
  - Split Ratio: 50:1.
  - Oven Temperature Program:
    - Initial temperature: 150°C, hold for 1 minute.
    - Ramp: 10°C/min to 300°C.
    - Hold: 10 minutes at 300°C.
  - Detector: Flame Ionization Detector (FID).
  - Detector Temperature: 320°C.
- Data Analysis: The purity is determined by calculating the area percentage of the **Hexadecanolide** peak relative to the total area of all peaks in the chromatogram.

### Safety and Handling

While not classified as a hazardous substance, **Hexadecanolide** can cause skin and eye irritation.[10] It is also combustible.[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[8][10] Store in a cool, dry, and well-ventilated area away from ignition sources.[3][8] In case of skin



contact, wash the affected area thoroughly with soap and water.[7][8] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention if irritation persists.[7][8]

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